REACTION_CXSMILES
|
[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC(O)=O>CCOC(C)=O.[Pt](=O)=O>[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:9]2[CH:4]([NH:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC2=NC=CC=C21)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.277 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
0.277 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Type
|
CUSTOM
|
Details
|
The reaction was shaken under hydrogen pressure (approximately 60 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subsequently purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen 4 times (with shaking in between cycles)
|
Type
|
CUSTOM
|
Details
|
The vessel was then evacuated
|
Type
|
ADDITION
|
Details
|
refilled with hydrogen 4 times (with shaking in between cycles)
|
Type
|
CUSTOM
|
Details
|
for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite cartridge (Celite 545 Isolute®SPE column; Biotage, Inc.)
|
Type
|
WASH
|
Details
|
rinsing the filter cake with additional EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a crude oil which
|
Type
|
CUSTOM
|
Details
|
was azeotroped with heptane several times until a constant weight
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC(O)=O>CCOC(C)=O.[Pt](=O)=O>[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:9]2[CH:4]([NH:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC2=NC=CC=C21)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.277 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
0.277 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Type
|
CUSTOM
|
Details
|
The reaction was shaken under hydrogen pressure (approximately 60 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subsequently purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen 4 times (with shaking in between cycles)
|
Type
|
CUSTOM
|
Details
|
The vessel was then evacuated
|
Type
|
ADDITION
|
Details
|
refilled with hydrogen 4 times (with shaking in between cycles)
|
Type
|
CUSTOM
|
Details
|
for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite cartridge (Celite 545 Isolute®SPE column; Biotage, Inc.)
|
Type
|
WASH
|
Details
|
rinsing the filter cake with additional EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a crude oil which
|
Type
|
CUSTOM
|
Details
|
was azeotroped with heptane several times until a constant weight
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |